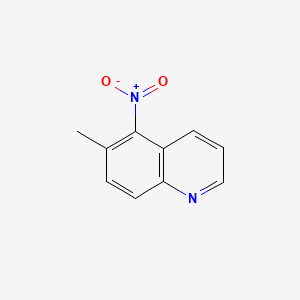

6-Methyl-5-nitroquinoline

描述

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring, is a recurring motif in a multitude of natural products and synthetic compounds with significant biological activities. nih.govtulane.edu Its versatile structure allows for functionalization at various positions, leading to a diverse array of derivatives with a wide spectrum of pharmacological properties. nih.govorientjchem.org

Quinolines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a variety of biological targets. tulane.eduresearchgate.net This has led to the development of numerous quinoline-based drugs with applications as anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. nih.govnih.gov The structural rigidity and aromatic nature of the quinoline ring system provide a robust framework for the design of new therapeutic agents. orientjchem.org

Contextualizing Nitroquinolines in Contemporary Academic Research

The introduction of a nitro group onto the quinoline scaffold dramatically influences its electronic properties and chemical reactivity, making nitroquinolines valuable intermediates in organic synthesis and subjects of intense academic research. The strong electron-withdrawing nature of the nitro group activates the quinoline ring towards nucleophilic substitution reactions, enabling the synthesis of a wide range of functionalized derivatives. nih.govresearchgate.net

Contemporary research on nitroquinolines often focuses on their utility in synthesizing more complex heterocyclic systems and their potential as bioactive molecules. For instance, nitroquinolines serve as precursors for the corresponding aminoquinolines, which are key building blocks for various pharmacologically active compounds. nih.gov The position of the nitro group on the quinoline ring is crucial in determining the regioselectivity of subsequent chemical transformations. brieflands.com Research has explored various nitroquinoline isomers, including 5-nitroquinoline (B147367), 6-nitroquinoline (B147349), 7-nitroquinoline, and 8-nitroquinoline, and their N-oxides, in reactions such as amination and nucleophilic substitution of hydrogen. nih.govresearchgate.netresearchgate.net

Research Trajectories for 6-Methyl-5-nitroquinoline and Its Analogues

The specific compound this compound, with a methyl group at position 6 and a nitro group at position 5, presents a unique substitution pattern that influences its chemical behavior. nih.gov Research on this and related analogues often explores how the interplay between the electron-donating methyl group and the electron-withdrawing nitro group affects reactivity and potential applications.

Future research on this compound and its analogues is likely to follow several key trajectories:

Synthesis of Novel Derivatives: The development of efficient and selective synthetic methodologies to introduce a variety of functional groups onto the this compound core will remain a primary focus. This includes exploring transition metal-catalyzed cross-coupling reactions and direct C-H functionalization.

Exploration of Biological Activity: Given the established pharmacological importance of the quinoline scaffold, new derivatives of this compound will be screened for a range of biological activities, including anticancer, antimicrobial, and antiparasitic properties.

Materials Science Applications: The unique electronic and photophysical properties that can be engineered into quinoline derivatives suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), sensors, and functional dyes.

A summary of the physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C10H8N2O2 |

| Molecular Weight | 188.18 g/mol |

| XLogP3-AA | 2.4 |

| Exact Mass | 188.058577502 Da |

Table 1: Computed Properties of this compound. nih.gov

Detailed research findings have shown that the presence of a methyl group can influence the regioselectivity of reactions on the quinoline ring. For example, in the nitration of methylquinolines, the position of the methyl group directs the incoming nitro group. brieflands.com In the context of this compound, the proximity of the methyl and nitro groups can lead to interesting steric and electronic effects that can be exploited in further chemical transformations. For instance, the methyl group at the 6-position is noted to have an impact on nucleophilic attack, potentially directing substitutions to other positions on the ring.

The synthesis of related compounds, such as 7-methyl-8-nitroquinoline, has been achieved with high selectivity, highlighting the importance of controlling reaction conditions to obtain specific isomers. brieflands.com The study of various nitroquinoline derivatives, including their reactions and the synthesis of their analogues, continues to be an active area of research, with the potential to uncover new compounds with valuable properties. clockss.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

6-methyl-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-4-5-9-8(3-2-6-11-9)10(7)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENBTULRDDPOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177716 | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23141-61-9 | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23141-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023141619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23141-61-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-5-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-5-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methyl 5 Nitroquinoline and Its Derivatives

Strategic Approaches to the Quinoline (B57606) Core Synthesis

The initial and critical step in forming 6-methyl-5-nitroquinoline is the construction of the 6-methylquinoline (B44275) precursor. Several classic and modern synthetic reactions are employed for this purpose, each offering distinct advantages in terms of substrate scope, reaction conditions, and scalability.

The Skraup reaction, first reported in 1880, remains one of the most fundamental methods for quinoline synthesis. nih.gov The classic procedure involves heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. organicreactions.orgwikipedia.org To synthesize methylquinoline precursors, a substituted aniline (B41778) such as toluidine is used. For instance, the Skraup reaction with m-toluidine (B57737) produces a mixture of 7-methylquinoline (B44030) and 5-methylquinoline. brieflands.com

The archetypal Skraup reaction is notoriously vigorous and often difficult to control. wikipedia.org Consequently, numerous modified protocols have been developed to mitigate its violent nature and improve product yields. One significant modification involves the controlled, portion-wise addition of the reactants, which allows for safer and more efficient large-scale production. cdnsciencepub.com

A major variation of this method is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. nih.goviipseries.org This approach allows for the synthesis of quinolines with substituents on the pyridine (B92270) ring. For example, the reaction of 4-nitroaniline (B120555) with crotonaldehyde (B89634) under acidic conditions yields 2-methyl-6-nitroquinoline (B57331), demonstrating a direct route to a nitro-substituted methylquinoline, albeit a different isomer from the subject of this article. nih.gov

| Starting Amine | Carbon Source | Reaction Type | Key Conditions | Product(s) | Reference |

|---|---|---|---|---|---|

| Aniline | Glycerol | Classic Skraup | H₂SO₄, Nitrobenzene | Quinoline | wikipedia.org |

| m-Toluidine | Glycerol | Skraup | H₂SO₄, Nitrobenzene | 7-Methylquinoline & 5-Methylquinoline (2:1 ratio) | brieflands.com |

| 4-Nitroaniline | Crotonaldehyde | Doebner-von Miller | Concentrated HCl, Reflux | 2-Methyl-6-nitroquinoline | nih.gov |

Alternative strategies for constructing the quinoline skeleton involve cyclocondensation reactions that often proceed under milder conditions than the Skraup synthesis. Reagents such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) have proven to be versatile building blocks in this context.

One established pathway involves the reaction of arylamines with derivatives of Meldrum's acid. For example, an arylamine can be reacted with an alkylthioalkylidene derivative of Meldrum's acid to form an arylamino-alkylidene intermediate. ulisboa.pt Subsequent thermal cyclization of this intermediate leads to the formation of a 4-quinolone derivative. ulisboa.pt This method provides a regiocontrolled route to quinolones, which can be further modified. More recent methodologies have utilized acyl Meldrum's acids in reactions with enaminones to produce tetrahydroquinolin-2-one derivatives through a one-pot acylation and electrophilic cyclization process. nih.govsciprofiles.com

| Reactant 1 | Reactant 2 | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Arylamine | Alkylthioalkylidene Meldrum's acid | Arylamino-alkylidene derivative | 4-Quinolone | ulisboa.pt |

| Enaminone | Acyl Meldrum's acid | Enamide | Tetrahydroquinolin-2-one | nih.gov |

Nitration Strategies for Selective Introduction of the Nitro Group at the 5-Position

Once the 6-methylquinoline core is synthesized, the next critical step is the introduction of a nitro group. The primary challenge in this stage is achieving regioselectivity, which is the preference for substitution at one position over other possible positions. wikipedia.org

The nitration of quinoline is a classic example of electrophilic aromatic substitution. The outcome is governed by the electronic properties of the heterocyclic system. Under the strongly acidic conditions typical for nitration, the nitrogen atom of the quinoline ring becomes protonated, forming a quinolinium ion. stackexchange.com This protonation strongly deactivates the pyridine ring (the ring containing the nitrogen) towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺) is directed to the benzene (B151609) ring. stackexchange.com

In the quinolinium ion, the most favorable positions for electrophilic substitution are C-5 and C-8. The presence of the methyl group at the 6-position, which is an activating, ortho-, para-directing group, further influences the regioselectivity. For 6-methylquinoline, the methyl group directs incoming electrophiles to the 5- and 7-positions. The combination of these effects—the deactivation of the pyridine ring and the directing influence of the methyl group—results in a strong preference for nitration at the C-5 position.

Control over regioselectivity can also be exerted by modifying the quinoline nitrogen before nitration. For instance, the formation of a quinoline N-oxide can alter the electronic distribution in the ring system, facilitating nitration at different positions. researchgate.net Similarly, the use of N-protecting groups in related systems like tetrahydroquinoline has been shown to be an effective strategy for directing nitration to specific positions. researchgate.net

The choice of nitrating agent and reaction conditions is paramount for achieving high yields and selectivity while minimizing side reactions. The most widely used nitrating system is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid." brieflands.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion.

Careful control of the reaction temperature is crucial, as nitration reactions are highly exothermic. Lower temperatures are often employed to prevent dinitration and the formation of undesired byproducts. The selective nitration of a mixture of 5- and 7-methylquinoline has been successfully achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, demonstrating the efficacy of this standard reagent system. brieflands.com

While mixed acid is predominant, other nitrating systems have been developed for specific applications. These include reagents like acetyl nitrate (B79036) and N-nitrosaccharin, which may offer advantages in terms of milder reaction conditions or different selectivity profiles in certain contexts. elsevierpure.comacs.org

| Nitrating Agent System | Substrate Example | Typical Conditions | Key Outcome/Observation | Reference |

|---|---|---|---|---|

| Fuming HNO₃ / H₂SO₄ | Mixture of 5- and 7-methylquinoline | Controlled temperature | Selective formation of 7-methyl-8-nitroquinoline | brieflands.com |

| HNO₃ / H₂SO₄ | 6-Bromoquinoline | 0-5 °C | Formation of 6-bromo-5-nitroquinoline (B1267105) and 6-bromo-8-nitroquinoline | researchgate.net |

| Acetyl Nitrate | Quinoline Reissert Compound | Not specified | Regiospecific nitration at the 3-position | elsevierpure.com |

Derivatization and Functionalization of the this compound Scaffold

This compound is not typically an end product but rather a versatile synthetic intermediate. myskinrecipes.com The presence of both the nitro and methyl groups, along with the quinoline core, provides multiple sites for further chemical transformations. The strong electron-withdrawing nature of the nitro group activates the scaffold, facilitating certain types of reactions. nih.gov

Key functionalization strategies include:

Reduction of the Nitro Group: The most common derivatization is the reduction of the nitro group to an amine (NH₂), yielding 5-amino-6-methylquinoline. This amino group is a versatile functional handle that can be used to construct a wide array of other functionalities, such as amides, or can be converted into a diazonium salt for Sandmeyer-type reactions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group enhances the susceptibility of the quinoline ring to nucleophilic attack. If a suitable leaving group (like a halogen) is present on the ring, it can be displaced by nucleophiles. For example, related bromo-nitroquinoline systems readily undergo SₙAr reactions with amines like morpholine (B109124) or piperazine (B1678402) to generate new derivatives. researchgate.net

Modification of the Methyl Group: The benzylic protons of the methyl group can be targeted for reactions such as oxidation to a carboxylic acid or an aldehyde, or free-radical halogenation, opening pathways to a different class of derivatives.

C-H Functionalization: Modern synthetic methods involving transition-metal catalysis allow for the direct functionalization of C-H bonds. mdpi.comnih.gov These advanced techniques could potentially be applied to the this compound scaffold to introduce new substituents at otherwise unreactive positions on the quinoline ring, offering a powerful tool for late-stage diversification. mdpi.comnih.gov

The ability to perform these transformations makes this compound a valuable precursor in the synthesis of complex, biologically active molecules and functional materials. myskinrecipes.combrieflands.com

Synthesis of 2-Aryl-6-methyl-5-nitroquinoline Derivatives

The introduction of an aryl group at the C-2 position of the quinoline ring is a common strategy for creating derivatives with significant biological and material applications. While direct arylation of the this compound core is challenging, several classical and modern synthetic strategies can be adapted, typically starting from a suitably substituted aniline.

One of the most powerful methods for constructing 2-arylquinolines is the Povarov reaction , a type of [4+2] cycloaddition. rsc.orgorganic-chemistry.org In a hypothetical application to synthesize a 2-aryl-6-methyl-5-nitroquinoline derivative, the reaction would involve 4-methyl-3-nitroaniline (B15663) reacting with an aromatic aldehyde and an activated alkene (like ethyl vinyl ether). researchgate.netresearchgate.net The reaction proceeds through the formation of an N-arylimine from the aniline and aldehyde, which then undergoes a Lewis acid-catalyzed cycloaddition with the alkene, followed by oxidation to yield the aromatic quinoline ring. rsc.orgacs.org

Another prominent approach is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., an aryl methyl ketone). nih.govrsc.org To apply this to the target scaffold, one would require 2-amino-4-methyl-5-nitrobenzaldehyde and an acetophenone (B1666503) derivative. The reaction is typically catalyzed by acids or bases and can be performed under various conditions, including solvent-free and microwave-assisted protocols.

Modern cross-coupling strategies also offer a viable route. For instance, a pre-functionalized quinoline, such as 2-chloro-6-methyl-5-nitroquinoline, could be subjected to a Suzuki or Stille coupling with an appropriate arylboronic acid or organostannane reagent, respectively, using a palladium catalyst to form the C-C bond at the C-2 position.

Table 1: Comparison of Synthetic Routes to 2-Aryl-6-methyl-5-nitroquinoline Derivatives This table is a conceptual representation based on established quinoline synthesis methods.

| Method | Key Reactants | Typical Catalyst/Reagent | Key Features |

|---|---|---|---|

| Povarov Reaction | 4-Methyl-3-nitroaniline, Aromatic aldehyde, Alkene | Lewis Acid (e.g., Sc(OTf)₃, I₂) | Convergent, multicomponent reaction; builds the quinoline core. organic-chemistry.orgresearchgate.net |

| Friedländer Annulation | 2-Amino-4-methyl-5-nitrobenzaldehyde, Aryl methyl ketone | Acid or Base (e.g., In(OTf)₃, KOH) | High atom economy; forms quinoline from pre-formed benzene ring. rsc.org |

| Suzuki Coupling | 2-Chloro-6-methyl-5-nitroquinoline, Arylboronic acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Functional group tolerance; modifies a pre-existing quinoline core. |

Modifications at the Methyl Group for Novel Quinoline Conjugates

The methyl group at the C-6 position of this compound serves as a versatile handle for further functionalization, enabling the synthesis of novel conjugates and hybrid molecules. researchgate.netresearchgate.net The reactivity of this methyl group can be harnessed through several chemical transformations.

One common modification is the oxidation of the methyl group. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted into a formyl (aldehyde) group or a carboxyl (carboxylic acid) group. biosynce.compvamu.eduresearchgate.net For example, reagents like selenium dioxide or hypervalent iodine compounds can facilitate the selective oxidation to the aldehyde, quinoline-6-carbaldehyde. researchgate.net Stronger oxidants, such as potassium permanganate, can further oxidize it to 6-carboxy-5-nitroquinoline. biosynce.com These functional groups are valuable as they can participate in subsequent reactions like amide bond formation or reductive amination to attach other molecules.

Another important reaction is the Knoevenagel-type condensation . The methyl group of a 2- or 4-methylquinoline (B147181) is sufficiently acidic to be deprotonated and react with aldehydes. researchgate.net While the 6-methyl group is less activated, under appropriate catalytic conditions, it can condense with aromatic aldehydes to form a styryl-type linkage. This is a key step in the synthesis of quinoline-chalcone hybrids , which are of significant interest in medicinal chemistry. mdpi.comnih.govnih.govacs.org The resulting α,β-unsaturated ketone system can be further modified to create diverse molecular structures.

Table 2: Functionalization Reactions of the C-6 Methyl Group

| Reaction Type | Reagent(s) | Product Functional Group | Potential for Conjugation |

|---|---|---|---|

| Oxidation | SeO₂, PIDA (hypervalent iodine) | Aldehyde (-CHO) | Reductive amination, Wittig reaction |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) | Amide/ester bond formation |

| Condensation | Aromatic Aldehyde, Base/Acid Catalyst | Styryl/Chalcone (B49325) linkage | Creates extended π-systems; foundation for chalcone hybrids. mdpi.com |

Preparation of N-Oxides and Aminoquinoline Analogues from Nitro Precursors

The nitro group and the pyridine nitrogen of this compound are key sites for chemical manipulation, allowing for the synthesis of important analogues such as N-oxides and aminoquinolines.

Quinoline N-oxides are valuable intermediates in synthesis, as the N-oxide group can activate the quinoline ring for nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.govmdpi.com The direct N-oxidation of this compound can be achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. biosynce.com Hydrogen peroxide in acetic acid is another widely used system for this transformation. Alternative synthetic routes can also build the N-oxide ring system from acyclic precursors, such as the base-induced cyclization of alkylidene derivatives of o-nitroarylacetonitriles. combichemistry.comresearchgate.net

The reduction of the nitro group to an amino group is a fundamental transformation that yields 5-amino-6-methylquinoline. This aminoquinoline derivative is a crucial building block for a wide range of pharmaceuticals and functional materials. A variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation is a clean and efficient method, employing catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere. wikipedia.org Chemical reduction methods are also highly effective. rsc.org Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium hydrosulfite are frequently used for this purpose. wikipedia.org The choice of method often depends on the presence of other reducible functional groups in the molecule. For instance, enzymatic reduction using systems like xanthine/xanthine oxidase has been shown to convert 6-nitroquinoline (B147349) to 6-aminoquinoline (B144246), a process that is selective under hypoxic conditions. nih.govnih.gov

Novel Synthetic Techniques Applied to Nitroquinoline Synthesis

The synthesis of nitroquinolines and their derivatives is increasingly benefiting from novel techniques that improve efficiency, selectivity, and sustainability. These approaches often leverage advanced catalytic systems and adhere to the principles of green chemistry.

Nanomaterial-Assisted Catalysis in Quinoline Derivative Synthesis

Nanomaterials have emerged as highly effective catalysts in organic synthesis due to their high surface-area-to-volume ratio and unique electronic properties. acs.org In the context of quinoline synthesis, various nanocatalysts have been successfully employed, particularly in reactions like the Friedländer annulation. nih.govresearchgate.net

Metal nanoparticles, including those of nickel, copper, silver, and gold, have demonstrated high catalytic efficacy. researchgate.netacs.org For example, bio-fabricated nickel nanoparticles have been used as a retrievable, solvent-free catalyst for the Friedländer synthesis of polysubstituted quinolines. researchgate.net Similarly, metal oxide nanoparticles (e.g., NiO, ZnO, TiO₂) and supported bimetallic nanoparticles (e.g., nano-Ag-Pd/C) have been shown to effectively promote the cyclization reactions that form the quinoline core. researchgate.net The high surface area of these catalysts provides a greater number of active sites, often leading to shorter reaction times, milder conditions, and higher yields compared to their bulk counterparts. Furthermore, many nanocatalysts, especially those with magnetic cores (e.g., Fe₃O₄), can be easily recovered and reused, enhancing the sustainability of the process. acs.org

Table 3: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Synthetic Reaction | Key Advantages | Reference |

|---|---|---|---|

| Nickel Nanoparticles (NiNPs) | Friedländer Annulation | High efficiency, solvent-free conditions, retrievable. | researchgate.net |

| Copper/Silver/Gold NPs | Catalytic Reduction of Nitroaromatics | High catalytic efficiency for electron transfer. | acs.org |

| Metal-Organic Frameworks (MOFs) | Friedländer Synthesis | High surface area, tunable porosity, reusable. | nih.gov |

| Magnetic Nanoparticles (e.g., Fe₃O₄-based) | General Quinoline Synthesis | Easy separation and reusability, high stability. | acs.org |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of quinolines to minimize environmental impact. ijpsjournal.combohrium.comtandfonline.comresearchgate.net This involves the use of safer solvents, alternative energy sources, and catalytic processes that maximize atom economy.

Key green approaches in quinoline synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Green alternatives such as water, ethanol, or deep eutectic solvents are now being employed. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound have been used to accelerate reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. tandfonline.comresearchgate.net

Catalyst-Free and Solvent-Free Reactions: Many modern protocols for quinoline synthesis, such as the Friedländer or Povarov reactions, have been optimized to run under solvent-free conditions, reducing waste and simplifying workup procedures. researchgate.net In some cases, reactions can proceed efficiently without any catalyst, further enhancing their green credentials.

Multicomponent Reactions (MCRs): Reactions like the Povarov synthesis are inherently green as they combine three or more reactants in a single step to form a complex product, maximizing atom economy and reducing the number of synthetic steps and purification processes. organic-chemistry.orgmdpi.com

Use of Benign Catalysts: There is a shift away from stoichiometric, corrosive, or toxic reagents toward the use of recyclable and environmentally benign catalysts. This includes solid acid catalysts, ionic liquids, and biocatalysts. nih.govijpsjournal.com Formic acid, for example, has been highlighted as a versatile and eco-friendly catalyst for quinoline synthesis. ijpsjournal.com

These green methodologies not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient, cost-effective, and safer manufacturing processes. tandfonline.com

Chemical Reactivity and Mechanistic Investigations of 6 Methyl 5 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strongly electron-withdrawing nitro group at the C5-position of the quinoline (B57606) ring renders 6-methyl-5-nitroquinoline susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its chemical behavior, allowing for the introduction of various functional groups onto the quinoline scaffold. The electron-deficient nature of the aromatic system facilitates the attack of nucleophiles, leading to the formation of substituted derivatives. The following subsections delve into specific SNAr mechanisms and reactions that have been investigated for this class of compounds.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) Mechanisms on the Quinoline Ring

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a significant pathway for the functionalization of electron-deficient aromatic compounds like nitroquinolines. nih.govwikipedia.orgorganic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, a process that is otherwise challenging. The mechanism involves the attack of a carbanion, bearing a leaving group, on the electron-deficient aromatic ring. organic-chemistry.org For nitroquinolines, the nitro group strongly activates the ring towards such nucleophilic attack, directing the substitution primarily to the ortho and para positions. nih.govkuleuven.be

In the context of 5-nitroquinolines, the VNS reaction is a powerful tool for introducing substituents at positions adjacent to the nitro group. The general mechanism proceeds through the formation of a σ-adduct, which then undergoes a base-induced β-elimination of the leaving group from the carbanion to restore aromaticity. organic-chemistry.org A study on the amination of various nitroquinoline derivatives has provided insights into the VNS mechanism. nih.gov It was observed that the reaction of nitroquinolines with nucleophiles like 9H-carbazole in the presence of a strong base such as potassium tert-butoxide leads to the substitution of hydrogen. nih.gov

A key aspect of VNS reactions on substituted nitroquinolines is the potential for competition with conventional SNAr of other leaving groups, such as halogens. nih.gov However, VNS often proceeds at a much faster rate. nih.gov The regioselectivity of the VNS reaction is dictated by the electronic influence of the nitro group. Furthermore, the presence of other substituents on the quinoline ring can influence the reaction's outcome. For instance, the presence of acidic protons on an alkyl group, such as the methyl group in this compound, can lead to competing side reactions where the base attacks these protons instead of facilitating the desired nucleophilic substitution on the ring. nih.gov

Interestingly, in some VNS reactions of nitroquinolines, the formation of nitroso derivatives as byproducts has been observed. nih.gov This is proposed to occur through the elimination of a water molecule from an intermediate adduct. nih.gov The interaction of the counter-ion of the base (e.g., K+) with the oxygen atoms of the nitro group is also thought to play a role in influencing the position of nucleophilic attack. nih.gov

Table 1: Regioselectivity in Vicarious Nucleophilic Substitution (VNS) of Nitroquinolines

| Nitroquinoline Derivative | Nucleophile | Major Product(s) | Reference |

| 8-(tert-butyl)-2-methyl-5-nitroquinoline | 9H-carbazole/t-BuOK | 9-(8-tert-butyl-2-methyl-5-nitrosoquinolin-6-yl)-9H-carbazole | nih.gov |

| 8-isopropyl-2-methyl-5-nitroquinoline | 9H-carbazole/t-BuOK | 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole (double VNS product) | nih.gov |

| 6-nitroquinoline (B147349) | Chloromethyl phenyl sulfone | Substitution primarily at the C5 position (ortho to the nitro group) | kuleuven.be |

Cyanide Ion Reactions and Meisenheimer Adduct Formation

The reaction of nitroaromatic compounds with cyanide ions is a classic example of nucleophilic aromatic substitution. For 6-nitroquinoline, a close analog of this compound, the reaction with potassium cyanide has been studied in detail. rsc.org This reaction proceeds via a nucleophilic substitution of hydrogen (SNArH) at the C5 position. rsc.org The initial step of the mechanism involves the formation of a Meisenheimer adduct, a key intermediate in many SNAr reactions. rsc.orgwikipedia.org

A Meisenheimer complex, or Jackson-Meisenheimer adduct, is a non-aromatic cyclohexadienyl anion formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.orgiupac.org In the case of 6-nitroquinoline and cyanide, the cyanide ion attacks the C5 position, leading to the formation of a resonance-stabilized anionic σ-complex. rsc.org This intermediate is a crucial part of the reaction pathway. The stability of the Meisenheimer adduct is enhanced by the presence of the electron-withdrawing nitro group, which helps to delocalize the negative charge. wikipedia.org

Subsequent to the formation of the Meisenheimer adduct, the reaction proceeds through a series of steps to yield the final products. Studies on 6-nitroquinoline have identified the formation of 6-hydroxyquinoline-5-carbonitrile (B11914240) and 6,6'-azoquinoline-5,5'-dicarbonitrile as major products when reacting with potassium cyanide. rsc.org The mechanism is proposed to involve an unstable intermediate, 6-nitrosoquinoline-5-carbonitrile. rsc.orgrsc.org This highlights that the reaction is not a simple substitution but a more complex process involving changes to the nitro group itself. The formation of azo compounds as side products further supports the intermediacy of nitroso derivatives. rsc.org While these studies were conducted on 6-nitroquinoline, the electronic similarities suggest that this compound would undergo analogous reactions with cyanide ions, with the nucleophilic attack also occurring at a position activated by the nitro group.

Amidation Reactions and Regiochemical Studies

Amidation of nitroaromatic compounds through nucleophilic substitution of hydrogen (SNH) is a valuable method for the synthesis of aromatic amides. While specific studies on this compound are not prevalent, research on the amidation of 5-nitroisoquinoline (B18046), a structural isomer, provides significant insights into the expected reactivity and regiochemistry. nih.govresearchgate.net

The direct SNH amidation of 5-nitroisoquinoline with N-anions of aromatic amides in anhydrous DMSO has been shown to yield a mixture of products. nih.gov The nucleophilic attack occurs at the positions activated by the nitro group, namely the ortho (C6) and para (C8) positions. The reaction with p-methylbenzamide, for instance, results in the formation of both 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide and 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide. nih.gov

The formation of these two distinct product types reveals two competing mechanistic pathways. The attack at the para-position (C8) leads to a σH adduct that undergoes oxidative aromatization to give the corresponding nitroamide. nih.gov In contrast, attack at the ortho-position (C6) results in an adduct that aromatizes through the elimination of a water molecule, leading to the formation of a nitrosoamide. nih.gov The regioselectivity of these reactions is sensitive to the reaction conditions, particularly the presence of water. In the presence of small amounts of water, the formation of only the nitro-substituted amides is observed. nih.gov

These findings suggest that the amidation of this compound would likely proceed with nucleophilic attack at the positions ortho and para to the nitro group. The presence of the methyl group at the C6 position would block one of the potential ortho sites for amidation. Therefore, amidation would be expected to occur at the C4 (para) and potentially the C8 (ortho) positions of the quinoline ring, with the possibility of forming both nitro and nitroso derivatives depending on the reaction conditions.

Table 2: Products of SNH Amidation of 5-Nitroisoquinoline in Anhydrous DMSO

| Amide Nucleophile | Product 1 (para-attack) | Product 2 (ortho-attack) | Total Yield (%) | Reference |

| p-Methylbenzamide | 4-methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 4-methyl-N-(5-nitrosoisoquinoline-6-yl)benzamide | 45 | nih.gov |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is a key functional handle that can be readily transformed into other functionalities, most notably an amino group. The reduction of the nitro group is a fundamental reaction in organic synthesis and can be achieved using a variety of reagents and conditions. The choice of reducing agent is crucial for achieving selectivity, especially when other reducible functional groups are present in the molecule.

Selective Reduction to Aminoquinolines

The conversion of nitroarenes to anilines is a widely utilized transformation. wikipedia.org For this compound, selective reduction of the nitro group to yield 5-amino-6-methylquinoline is a critical step in the synthesis of various derivatives. Several methods are available for this purpose, each with its own advantages in terms of selectivity and mildness of reaction conditions.

Catalytic hydrogenation is a common and efficient method for the reduction of nitro groups. wikipedia.orgcommonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source like H2 gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate) are frequently employed. commonorganicchemistry.commdpi.com While effective, catalytic hydrogenation can sometimes lead to the reduction of the heterocyclic quinoline ring, particularly under harsh conditions. researchgate.net Therefore, careful control of reaction parameters is necessary to ensure the selective reduction of the nitro group.

Dissolving metal reductions offer a milder alternative. mdpi.com Systems such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl2) in acidic media are known to selectively reduce aromatic nitro groups in the presence of other reducible functionalities. nih.govcommonorganicchemistry.com For example, the reduction of various nitroquinolines to their corresponding aminoquinolines has been successfully achieved using SnCl2 in methanolic HCl. nih.gov This method is tolerant of various functional groups, including alkyl and halogen substituents. nih.gov Zinc dust in the presence of an acid is another effective reagent for this transformation. commonorganicchemistry.com The use of Co2(CO)8 with water has also been reported as a versatile system for the selective reduction of aromatic nitro compounds, even in the presence of sensitive groups like aldehydes. scispace.com

Table 3: Common Reagents for the Selective Reduction of Aromatic Nitro Groups

| Reagent/System | Typical Conditions | Selectivity Notes | Reference(s) |

| H2, Pd/C | H2 gas, solvent (e.g., ethanol, ethyl acetate) | Can also reduce the quinoline ring under certain conditions. | wikipedia.orgcommonorganicchemistry.com |

| H2, Raney Ni | H2 gas, solvent | Often used when dehalogenation is a concern with Pd/C. | wikipedia.orgcommonorganicchemistry.com |

| Fe, AcOH | Refluxing acetic acid | Mild and selective for the nitro group. | commonorganicchemistry.commdpi.com |

| SnCl2, HCl | Acidic medium (e.g., HCl in methanol (B129727) or ethanol) | Tolerant of many other functional groups. | nih.govcommonorganicchemistry.com |

| Zn, AcOH | Acidic medium | Mild and selective. | commonorganicchemistry.com |

| Ammonium formate, Pd/C | Transfer hydrogenation conditions | A convenient alternative to H2 gas. | mdpi.com |

| Co2(CO)8, H2O | DME solvent | Selective for nitro groups in the presence of carbonyls and halides. | scispace.com |

Reductive Activation Mechanisms in Prodrug Systems

The concept of using a nitro group as a trigger for the activation of a prodrug has been extensively explored, particularly in the context of cancer therapy. nih.gov Nitroaromatic compounds can be selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors by endogenous reductase enzymes. nih.govnih.gov This selective reduction can be harnessed to release a cytotoxic agent at the tumor site, thereby minimizing systemic toxicity.

The mechanism of reductive activation typically involves a one-electron reduction of the nitro group to form a nitro radical anion. Under aerobic conditions, this radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen in a futile cycle. However, under hypoxic conditions, the nitro radical anion can undergo further reduction to the nitroso, hydroxylamino, and ultimately the amino group. rsc.org The hydroxylamino intermediate is often the key species that triggers the release of the active drug. rsc.org

For a compound like this compound to function as a prodrug, it would need to be linked to a cytotoxic moiety via a linker that is cleaved upon reduction of the nitro group. For example, in the case of nitrobenzyl carbamates, reduction to the hydroxylamine (B1172632) leads to a rapid electronic cascade that results in the fragmentation of the carbamate (B1207046) and release of an amine-based toxin. rsc.org The rate of this fragmentation is crucial for the efficacy of the prodrug and can be influenced by substituents on the aromatic ring. rsc.org

While there are no specific reports detailing the use of this compound in a prodrug system, its nitroaromatic structure makes it a potential candidate for such applications. The quinoline scaffold itself is found in many biologically active compounds, and the ability to selectively release a potent drug in a hypoxic environment by leveraging the reduction of the 5-nitro group is a promising strategy in drug design. nih.gov

Formation of Nitroso Intermediates

The reduction of the nitro group in this compound can proceed through a nitroso intermediate. While direct experimental studies on the isolation of 6-Methyl-5-nitrosoquinoline are not extensively documented in readily available literature, its formation is a key mechanistic step in the reduction of the nitro group to an amino group. This transformation is typically achieved using reducing agents such as stannous chloride in acidic media. The reaction proceeds stepwise, with the initial reduction of the nitro group to a nitroso group, which is then further reduced to a hydroxylamino group and finally to the amine.

The presence of the methyl group at the 6-position can electronically influence the reduction potential of the nitro group. It is plausible that the electron-donating nature of the methyl group may slightly increase the electron density on the nitro group, potentially affecting the reaction kinetics compared to unsubstituted 5-nitroquinoline (B147367).

Table 1: Plausible Reaction Conditions for the Formation of 6-Methyl-5-nitrosoquinoline as an Intermediate

| Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| SnCl₂ / HCl | Ethanol | 0 - 25 | 6-Methyl-5-aminoquinoline | Not reported |

Electrophilic Aromatic Substitution Reactions

The quinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. In this compound, the presence of the powerful electron-withdrawing nitro group at the 5-position further deactivates the carbocyclic ring. Conversely, the methyl group at the 6-position is an activating group.

Electrophilic attack is predicted to occur on the carbocyclic ring (the benzene (B151609) ring portion) rather than the heterocyclic ring (the pyridine (B92270) ring portion), which is more deactivated. The directing effects of the existing substituents must be considered. The nitro group is a meta-director, while the methyl group is an ortho- and para-director.

Given the positions of the existing groups, potential sites for further electrophilic substitution would be the C7 and C8 positions. The C8 position is para to the activating methyl group and meta to the deactivating nitro group. The C7 position is ortho to the activating methyl group and meta to the deactivating nitro group. Steric hindrance from the peri-position (C4) might influence the accessibility of the C5 position for substitution. Computational studies on the nitration of tetrahydroquinoline derivatives have shown that regioselectivity can be achieved, suggesting that specific isomers can be favored under controlled conditions. researchgate.net

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Reagents | Predicted Major Product(s) |

| NO₂⁺ | HNO₃ / H₂SO₄ | 6-Methyl-5,8-dinitroquinoline |

| Br⁺ | Br₂ / FeBr₃ | 8-Bromo-6-methyl-5-nitroquinoline |

| SO₃ | Fuming H₂SO₄ | This compound-8-sulfonic acid |

Cycloaddition Reactions Involving Nitroquinoline Derivatives

Nitro-substituted aromatic compounds can participate in cycloaddition reactions, particularly when the aromatic system is activated by strongly electron-withdrawing groups. While specific cycloaddition reactions involving this compound are not well-documented, the reactivity of similar nitroaromatic compounds suggests potential pathways. For instance, some nitroquinolone derivatives have been shown to undergo cycloaddition with electron-rich alkenes or dienes. mdpi.com

The electron-deficient nature of the quinoline ring, enhanced by the nitro group, could make this compound a potential candidate for inverse-electron-demand Diels-Alder reactions, where it would act as the electron-poor diene component. However, the aromaticity of the quinoline system presents a significant energy barrier for such reactions. It is more likely that derivatives of this compound, where the aromaticity is partially disrupted, would be more amenable to cycloaddition reactions.

Rearrangement Reactions and Fragmentation Studies

Rearrangement reactions of the this compound skeleton itself are not commonly reported under typical laboratory conditions due to the stability of the aromatic quinoline core. However, functional groups attached to the quinoline ring can undergo rearrangements. For example, if the nitro group were reduced to a hydroxylamino group, a Bamberger-type rearrangement could potentially occur under acidic conditions, leading to the formation of aminophenol derivatives.

Mass spectrometric fragmentation studies provide insights into the stability of the molecular ion and the characteristic fragmentation pathways. While a specific mass spectrum for this compound is not detailed in the provided search results, the fragmentation of related quinoline derivatives can offer predictive insights. For methoxyquinolines, a common fragmentation pathway involves the loss of a methyl radical followed by the elimination of carbon monoxide. cdnsciencepub.com

For this compound, one would expect to observe a prominent molecular ion peak due to the aromatic stability. Characteristic fragmentation patterns would likely involve the loss of the nitro group (NO₂) or components thereof (e.g., NO, O). The methyl group could also be lost as a methyl radical.

Table 3: Predicted Major Fragmentation Ions in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 188 | [C₁₀H₈N₂O₂]⁺˙ | Molecular ion |

| 171 | [C₁₀H₈N₂O]⁺ | Loss of O from the nitro group |

| 158 | [C₁₀H₈N]⁺ | Loss of NO₂ |

| 142 | [C₁₀H₇N₂]⁺ | Loss of NO₂ and H |

| 128 | [C₉H₆N]⁺ | Loss of NO₂ and CH₂ |

Medicinal Chemistry and Biological Activity Research of 6 Methyl 5 Nitroquinoline and Analogues

Antimicrobial Efficacy Studies

The introduction of a nitro group and a methyl group to the quinoline (B57606) core can significantly influence its electronic properties and, consequently, its interaction with biological targets. Research into the antimicrobial potential of such substituted quinolines provides insights into their efficacy against various pathogens.

Antibacterial Activity Against Specific Pathogens

While specific studies focusing exclusively on 6-Methyl-5-nitroquinoline are limited, research on analogous nitroquinoline compounds demonstrates notable antibacterial action. The antibacterial activity of quinolones is often linked to the presence of specific functional groups, with nitro groups being identified as contributing to this effect. For instance, studies on quinolones have indicated that compounds possessing a nitro group exhibit antibacterial activity against Escherichia coli. nih.gov

Further research into derivatives of 8-Hydroxy-5-nitroquinoline, which shares the 5-nitroquinoline (B147367) core, has provided quantitative data on their efficacy against both Gram-positive and Gram-negative bacteria. These studies highlight the potential of the nitroquinoline scaffold as a source of antibacterial agents.

Table 1: In Vitro Antibacterial Activity of 8-Hydroxy-5-nitroquinoline Analogues

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Nitroxoline (5-Nitro-8-hydroxyquinoline) | S. aureus | - | researchgate.net |

| Nitroxoline (5-Nitro-8-hydroxyquinoline) | E. coli | - | researchgate.net |

| Nitroxoline (5-Nitro-8-hydroxyquinoline) | P. aeruginosa | - | researchgate.net |

MIC: Minimum Inhibitory Concentration. Data represents the activity of a closely related analogue. Specific MIC values were not provided in the source material, but the compounds were noted for their biological activity. researchgate.net

Antifungal Activity Assessment

The antifungal properties of substituted quinolines have also been a subject of investigation. A study on substituted 2-methyl-8-quinolinols provides specific data on the activity of a 5-nitro substituted analogue, 2-methyl-5-nitro-8-quinolinol, against a panel of fungi. This compound is a structural isomer of this compound and offers the most direct insight into the potential antifungal spectrum. The results indicated that while the 2-methyl analogues were generally less active than the corresponding 8-quinolinols without the methyl group, they still demonstrated measurable antifungal effects. nih.gov

Table 2: In Vitro Antifungal Activity of 2-Methyl-5-nitro-8-quinolinol

| Fungal Species | Molar Concentration Causing 50% Inhibition of Growth (x 10-5) | Reference |

|---|---|---|

| Aspergillus niger | 15 | nih.gov |

| Aspergillus oryzae | 13 | nih.gov |

| Trichoderma viride | 16 | nih.gov |

| Myrothecium verrucaria | 1.5 | nih.gov |

| Trichophyton mentagrophytes | 1.1 | nih.gov |

Data for 2-methyl-5-nitro-8-quinolinol, a structural analogue of this compound.

Additionally, other nitroquinoline derivatives, such as Nitroxoline (5-nitro-8-hydroxyquinoline), have demonstrated excellent activity against emergent resistant fungal pathogens like Candida auris. nih.govnih.gov

Mechanism of Antimicrobial Action at a Cellular Level

The antimicrobial mechanism of nitroaromatic compounds, including nitroquinolines, is generally attributed to the bioreduction of the nitro group within the target cell. scielo.br This process can occur via single- or two-electron reduction pathways catalyzed by various flavoenzymes. mdpi.com

The single-electron reduction of the nitroaromatic compound leads to the formation of a nitro anion radical. In aerobic conditions, this radical can react with molecular oxygen to generate superoxide (B77818) anions, regenerating the parent nitroaromatic compound in a process known as redox cycling. scielo.br The resulting reactive oxygen species (ROS) induce significant oxidative stress within the cell. This oxidative stress can lead to widespread damage of cellular macromolecules, including lipids, proteins, and DNA, ultimately causing cell death. scielo.brnih.gov

Alternatively, the nitro anion radical can be further reduced to nitroso and hydroxylamine (B1172632) intermediates. These metabolites are also highly reactive and can directly damage DNA or form adducts that lead to mutations during DNA replication. nih.govresearchgate.net This multi-faceted disruption of cellular integrity and function underscores the potent antimicrobial activity associated with the nitroaromatic functional group.

Antimalarial Activity Investigations

The quinoline scaffold is central to the history of antimalarial drug discovery, with quinine (B1679958) and synthetic derivatives like chloroquine (B1663885) being pivotal in malaria chemotherapy. nih.gov The investigation of novel quinoline structures, including those with nitro- and methyl-substitutions, continues in the search for agents effective against drug-resistant malaria parasites.

Efficacy Against Plasmodium falciparum Strains (e.g., D6, W2)

Table 3: In Vitro Antimalarial Activity of Representative Quinoline Analogues

| Compound Class | Specific Analogue | IC50 D6 Strain (nM) | IC50 W2 Strain (nM) | Reference |

|---|---|---|---|---|

| 4-Aminoquinoline-pyrimidine hybrid | Compound 22 | 19 | 144 | raco.cat |

| 8-Aminoquinoline | Primaquine | 1140 | 1020 | nih.gov |

| 8-Aminoquinoline Analogue | WR 238605 (Tafenoquine) | 84 | 80 | nih.gov |

IC50: Half-maximal inhibitory concentration. This data is for analogous quinoline structures and not this compound, illustrating the general activity of the broader chemical class.

The data illustrates that while some quinoline derivatives maintain potency against the resistant W2 strain, others show a significant drop in efficacy, a common challenge in antimalarial drug development.

Modulation of Drug Resistance Mechanisms

Drug resistance in P. falciparum, particularly to quinoline-based drugs like chloroquine, is a major global health threat. cdc.gov The primary mechanism of resistance involves decreased drug accumulation within the parasite's acidic food vacuole, the main site of action for these drugs. nih.gov This is often caused by mutations in transporter proteins located on the vacuolar membrane, such as the P. falciparum chloroquine resistance transporter (PfCRT) and the P. falciparum multidrug resistance protein 1 (PfMDR1). nih.gov These mutated transporters actively efflux the drug from its site of action.

Research into overcoming quinoline resistance often focuses on designing new analogues that can either evade recognition by these efflux pumps or inhibit their function. nih.gov The structural modifications on the quinoline nucleus, such as the placement and nature of substituents, are critical in this endeavor. While there is no specific research on how this compound interacts with these resistance mechanisms, its structural features—a neutral molecule compared to the basic side chains of chloroquine or primaquine—suggest its transport and accumulation characteristics would differ. The development of novel quinoline-based compounds aims to create agents that are not substrates for PfCRT or PfMDR1, thereby restoring activity against resistant parasite strains.

Elucidation of Antimalarial Targets

Quinoline-containing compounds are a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine being prominent examples. nih.gov The primary mechanism of action for many quinoline antimalarials is thought to involve the disruption of hemoglobin digestion within the malaria parasite's acidic food vacuole. nih.gov During its life cycle in red blood cells, the parasite degrades hemoglobin, which produces toxic by-products such as free heme and reactive oxygen species. nih.gov The parasite detoxifies heme by polymerizing it into hemozoin. nih.gov

Quinoline drugs, being weak bases, are thought to accumulate in the acidic food vacuole of the parasite. nih.gov This accumulation is proposed to interfere with heme polymerization, leading to a buildup of toxic heme that kills the parasite. nih.gov While this is the generally accepted mechanism for many quinolines, specific targets for this compound have not been extensively detailed in available research. However, its structural similarity to other antimalarial quinolines suggests it may share a similar mechanism of action. Further research is needed to identify the precise molecular targets and interactions of this compound within the Plasmodium parasite.

Anticancer Research Applications

Nitroquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The presence and position of the nitro group on the quinoline scaffold can significantly influence this activity. For instance, studies comparing clioquinol (B1669181) with its analogues found that 8-hydroxy-5-nitroquinoline (Nitroxoline) was the most toxic, with an IC50 value five to ten times lower than other related compounds. researchgate.net This highlights the potent contribution of the nitro group to the molecule's anticancer potential. researchgate.netmdpi.com

Research on other functionalized quinoline derivatives has further established their cytotoxicity. In one study, a series of quinoline derivatives were tested against human epithelial colorectal carcinoma (Caco-2) cells. The results showed that functionalization, particularly nitration, enhanced cytotoxic activity. brieflands.com

Table 1: Cytotoxicity of Quinoline Derivatives Against Caco-2 Cancer Cell Line

| Compound | Description | IC50 (µM) |

|---|---|---|

| Mixture (A + B) | 7-methylquinoline (B44030) and 5-methylquinoline | 2.62 |

| C | 7-methyl-8-nitro-quinoline | 1.87 |

| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 |

| E | 8-nitro-7-quinolinecarbaldehyde | 0.53 |

| F | 8-Amino-7-quinolinecarbaldehyde | 1.14 |

Data sourced from Bingul et al., as presented in Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? brieflands.com

The data indicates a progressive increase in cytotoxicity from the initial methylquinoline mixture to the nitro-aldehyde derivative (E), suggesting that specific functional groups can be strategically used to modulate the cytotoxic potency of the quinoline core. brieflands.com

Solid tumors often contain regions of low oxygen, or hypoxia. nih.gov These hypoxic environments are a target for drug development, as specific enzymes known as one-electron reductases are more active under these conditions. nih.gov Nitroaryl compounds, such as 6-nitroquinoline (B147349), are of significant interest in this area as they can be selectively metabolized (reduced) in hypoxic cells. nih.gov

This selective activation forms the basis for designing bioreductive prodrugs—compounds that are inactive until they are metabolized into an active, cytotoxic form within the target hypoxic tumor cells. Research has shown that the non-fluorescent 6-nitroquinoline can be converted by the enzyme system xanthine/xanthine oxidase into the fluorescent 6-aminoquinoline (B144246), but this conversion happens selectively under hypoxic conditions. nih.gov The process involves the formation of a 6-hydroxylaminoquinoline intermediate, and its subsequent conversion to 6-aminoquinoline is also an oxygen-sensitive step. nih.gov

This mechanism suggests that this compound could potentially serve as a prodrug. The nitro group acts as an "oxygen sensor," which, upon reduction in a low-oxygen environment, could release a cytotoxic agent or become one itself, thereby targeting cancer cells in hypoxic zones while sparing healthy, well-oxygenated tissues. nih.gov

DNA is a primary target for many anticancer drugs. nih.gov One common mechanism of action is DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov The planar aromatic structure of the quinoline ring system is well-suited for such interactions.

Thymidine phosphorylase (TP) is an enzyme that plays a significant role in cancer progression. nih.govmerckmillipore.com It is involved in pyrimidine (B1678525) nucleoside metabolism and is identical to an angiogenic protein called platelet-derived endothelial cell growth factor (PD-ECGF). merckmillipore.com Elevated levels of TP are found in various tumors and are associated with increased angiogenesis (the formation of new blood vessels), which supplies the tumor with nutrients and promotes metastasis. nih.govresearchgate.net Therefore, inhibiting the TP enzyme is a viable strategy for developing anti-angiogenic and anticancer drugs. nih.govmerckmillipore.com

A variety of compounds, including natural products and synthetic molecules, have been investigated as TP inhibitors. nih.govmerckmillipore.comunimi.it For example, 7-deazaxanthine is a known purine (B94841) analog that acts as a TP inhibitor. nih.gov While TP inhibition is a relevant and important anticancer strategy, current research available does not specifically link this compound or its close analogues to this particular enzymatic pathway. Future studies could explore the potential of nitroquinoline derivatives to act as TP inhibitors, given the broad biological activities of this class of compounds.

Anti-inflammatory Properties and Related Biological Effects

Inflammation is a critical biological process that, when chronic, is linked to the development and progression of numerous diseases, including cancer. mdpi.com Consequently, compounds with anti-inflammatory properties are of significant interest in medicinal chemistry. Certain quinoline derivatives have been shown to possess anti-inflammatory effects.

For instance, a study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated that it has anti-inflammatory and antioxidant properties, offering protection against acetaminophen-induced liver injury in rats. mdpi.com Although this compound is a dihydroquinoline derivative, it indicates the potential of the core quinoline structure to be modified for anti-inflammatory applications. Research into other heterocyclic scaffolds, such as pyrazolo[1,5-a]quinazolines, has also identified potent inhibitors of inflammatory pathways like NF-κB/AP-1. mdpi.com While direct evidence for the anti-inflammatory activity of this compound is not prominent in the existing literature, the established biological activities of the broader quinoline family suggest that this is a plausible area for future investigation.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are foundational in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity and physicochemical properties. For quinoline derivatives, these analyses guide the optimization of lead compounds to enhance efficacy and improve drug-like characteristics.

The biological potency of quinoline-based compounds is highly sensitive to the nature and position of various substituents on the core scaffold. The strategic placement of functional groups can significantly alter a molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

The nitro group (NO₂), a strong electron-withdrawing group, is a critical substituent known to confer a range of biological activities. nih.govresearchgate.net Its presence can enhance the interaction of a molecule with target proteins or enzymes through its electron-rich environment, which favors interactions with specific amino acid residues like threonine and glutamine. nih.gov For instance, research on 5-nitrophenanthroline, a related heterocyclic compound, demonstrated that the nitro group at the C5 position was essential for its antitubercular activity; replacing it with other electron-withdrawing groups such as cyano or chloro led to a tenfold decrease in potency. nih.gov Similarly, in a series of quinazoline (B50416) derivatives, the addition of a nitro group to the C-5 position of a benzamide (B126) moiety doubled the inhibitory activity against the EGFRwt kinase. mdpi.com The position of the nitro group is also crucial; studies on nitro derivatives of various heterocyclic compounds have shown that nitro groups at positions C5 or C6 often result in significant mutagenic activity, whereas those at C4 or C7 are typically weak or inactive. nih.gov

The methyl group (-CH₃), while seemingly simple, also plays a significant role in modulating biological activity. It primarily influences the molecule's lipophilicity and steric profile. Increased lipophilicity can improve a compound's ability to cross cell membranes, potentially enhancing its bioavailability and interaction with hydrophobic pockets in target proteins. rsc.org SAR studies on 2-arylquinoline derivatives revealed a correlation between higher lipophilicity (cLogP values) and greater cytotoxic effects against cancer cell lines. rsc.org Furthermore, the placement of a methyl group can have profound effects. For example, the methylation of a ring nitrogen in 2-nitro-benzimidazole was found to increase its mutagenic activity by over 300-fold, suggesting that methylation can drastically alter the electronic and metabolic profile of a molecule. nih.gov

| Substituent | General Effect on Quinoline Scaffold | Impact on Biological Potency | Reference Example |

| Nitro (-NO₂) | Strong electron-withdrawing | Often enhances activity; essential for certain antimicrobial and anticancer effects. | 5-nitrophenanthroline showed essential antitubercular activity. nih.gov |

| Methyl (-CH₃) | Increases lipophilicity, adds steric bulk | Can improve membrane permeability and hydrophobic interactions. | Higher lipophilicity in 2-arylquinolines correlated with increased cytotoxicity. rsc.org |

| Halogens (-Cl, -Br) | Electron-withdrawing, increases lipophilicity | Can enhance antiviral and anticancer activity. | 3,4,5-trichloro substitution on anilide ring of 8-hydroxyquinoline (B1678124) showed high H5N1 inhibition. mdpi.com |

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Can increase pharmacological effect by forming key interactions. | Hydroxyl moiety at C-3 of benzodiazepines increases pharmacological effect. nih.gov |

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. fiveable.memdpi.com In the context of this compound, the nitro and methyl groups are key features that would define its pharmacophoric model and guide the design of new, active analogues.

The nitro group serves multiple pharmacophoric roles. As a potent electron-withdrawing and polarizable group, it can act as a:

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group can form hydrogen bonds with hydrogen bond donor residues (e.g., arginine, lysine, serine) in a protein's active site.

Electrostatic Interaction Site: The electron-rich nature of the nitro group can facilitate favorable electrostatic or dipole-dipole interactions within the target binding pocket. nih.gov

Modulator of Aromaticity: It influences the electron density of the quinoline ring system, which can be crucial for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The methyl group at the 6-position primarily contributes as a:

Hydrophobic Feature: This group occupies a specific region in space and can form van der Waals interactions within a hydrophobic pocket of a target protein. The size and location of this group are critical; replacing it with larger or smaller alkyl groups would be a standard strategy in SAR to probe the limits of this pocket. rsc.org

A hypothetical pharmacophore model for a target interacting with this compound would likely include a hydrophobic feature corresponding to the 6-methyl group, a hydrogen bond acceptor feature for the 5-nitro group, and aromatic ring features representing the quinoline core. This model would serve as a 3D query to screen compound libraries for structurally diverse molecules that possess the same essential features and spatial arrangement.

| Functional Group | Potential Pharmacophoric Feature | Type of Interaction |

| Quinoline Ring System | Aromatic Ring (AR) | π-π stacking, hydrophobic interactions |

| 5-Nitro Group | Hydrogen Bond Acceptor (HBA) | Hydrogen bonding, electrostatic interactions |

| 6-Methyl Group | Hydrophobic (H) | Van der Waals forces, hydrophobic interactions |

| Quinoline Nitrogen | Hydrogen Bond Acceptor (HBA) | Hydrogen bonding |

Advanced Drug Discovery Methodologies

Modern drug discovery leverages computational tools to accelerate the identification and optimization of novel therapeutic agents. For scaffolds like this compound, these methodologies enable a rational, hypothesis-driven approach to designing potent and selective analogues.

In silico (computer-based) techniques are used to design novel molecules and screen large virtual libraries of compounds to identify those with a high probability of binding to a biological target. This process significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds experimentally. mdpi.com

For quinoline derivatives, methodologies like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been successfully applied. mdpi.com In a typical 3D-QSAR study, a set of known active and inactive molecules are aligned, and their steric and electrostatic fields are calculated. A statistical model is then built to correlate these 3D properties with biological activity. The resulting model generates contour maps that highlight regions where, for example, bulky groups or electronegative groups would increase or decrease activity. mdpi.com

Based on such a model for a target of interest, new analogues of this compound could be designed. For instance, if the model indicated that a larger hydrophobic group at the 6-position would be beneficial, a series of analogues with ethyl, propyl, or even cyclic substituents could be designed virtually. Similarly, if an additional hydrogen bond donor was predicted to improve activity, modifications could be made to other positions on the quinoline ring. These newly designed virtual compounds are then prioritized for synthesis based on their predicted activity and synthetic feasibility. nih.gov

When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, Structure-Based Drug Design (SBDD) becomes a powerful strategy. Molecular docking is a key component of SBDD, where computational algorithms predict the preferred orientation and binding affinity of a ligand when bound to a target protein. nih.govnih.gov

In a molecular docking study involving an analogue of this compound, the compound would be placed into the active site of the target protein. The software then calculates the most stable binding poses and estimates the binding energy, often reported as a docking score. redalyc.org A lower binding energy generally indicates a more favorable interaction. researchgate.net

These studies provide detailed insights into the specific molecular interactions driving binding. For example, a docking simulation might reveal that the nitro group of a quinoline derivative forms a critical hydrogen bond with a specific serine residue, while the quinoline rings engage in π-π stacking with a tyrosine residue. nih.gov This information is invaluable for lead optimization. If a particular interaction is shown to be crucial, chemists can design modifications to strengthen it. Molecular docking has been widely used to study quinoline derivatives against various cancer and microbial targets, including EGFR, DNA gyrase, and histone demethylases, helping to rationalize their observed activities and guide the design of more potent inhibitors. rsc.orgnih.govnih.gov A study on the closely related isomer, 2-Methyl-8-nitro quinoline, utilized docking to investigate its potential as an anticancer agent. researchgate.net

A compound's efficacy depends not only on its interaction with the target (pharmacodynamics, PD) but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile (pharmacokinetics, PK). nih.gov A potent inhibitor that is poorly absorbed or rapidly metabolized will not be an effective drug. Computational ADMET and PK modeling are now integral to the early stages of drug discovery for identifying and mitigating potential liabilities. frontiersin.org

For derivatives of this compound, in silico tools like SwissADME can predict a range of crucial physicochemical and pharmacokinetic properties. frontiersin.org These predictions help in optimizing the lead compound to achieve a suitable balance between potency and drug-like properties.

Key parameters evaluated include:

Lipophilicity (LogP): Influences solubility, absorption, and plasma protein binding.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed after oral administration.

Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are major players in drug metabolism. frontiersin.org

For example, if a promising this compound analogue is predicted to have high GI absorption but also to be a strong inhibitor of a major CYP enzyme like CYP3A4, it would be flagged for potential metabolic liabilities. Medicinal chemists could then use this information to design new derivatives that retain the desired biological activity but have a reduced potential for CYP inhibition, for example, by blocking a site of metabolism. This iterative cycle of design, prediction, and synthesis is central to modern drug optimization. redalyc.org

| Methodology | Objective | Application to this compound Analogues |

| In Silico Screening | Identify novel hits from large virtual libraries. | Screen for compounds with similar pharmacophoric features to a known active quinoline. |

| Virtual Ligand Design | Rationally design new compounds with improved activity. | Use 3D-QSAR models to guide modifications of the this compound scaffold. |

| Molecular Docking (SBDD) | Predict binding mode and affinity to a known protein target. | Visualize interactions of analogues in an enzyme active site to guide potency improvements. |

| PK/PD Modeling | Predict and optimize ADMET properties. | Evaluate designed analogues for oral bioavailability, metabolic stability, and potential toxicity. |

Computational Chemistry and Theoretical Investigations of 6 Methyl 5 Nitroquinoline

Electronic Structure and Molecular Orbital Theory Applications